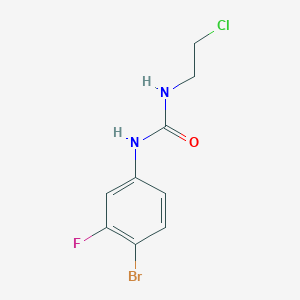

1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

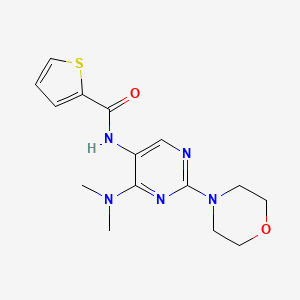

1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea, commonly known as CFBU, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a bromine atom and a fluorine atom on the aromatic ring, as well as a urea group. CFBU has been used in various fields of research due to its unique properties and its ability to form stable complexes with metal ions.

Aplicaciones Científicas De Investigación

Crystal Structure of Flufenoxuron

Jeon, Kang, Lee, & Kim (2014) explored the crystal structure of flufenoxuron, a benzoylurea pesticide, highlighting the dihedral angles between the central fluorobenzene ring and the terminal difluorophenyl and chlorophenyl ring systems. The study emphasizes the formation of R 2 2(8) inversion dimers that pack into loop chains along the a-axis direction by short F⋯F contacts and the linking of these chains by weak C—H⋯π and π–π interactions, resulting in a three-dimensional architecture.

Fixation of Atmospheric CO2 and Entrapment of Double Sulfate

Manna, Kayal, Samanta, & Das (2017) discuss a meta-phenylenediamine-based disubstituted bis-urea receptor L1 for fixing and efficiently capturing atmospheric CO2 as air-stable entrapment of an unprecedented {CO32--(H2O)2-CO32-} cluster within its tetrameric long straight pillar-like assembly. The study showcases the entrapment of water-free naked sulfate-sulfate double anion by cooperative binding of urea moieties inside the two pairs of the inversion-symmetric linear tetrameric barrel of L1 and its isomeric 4-bromo-3-methyl disubstituted bis-urea receptor L2.

Antifungal Activity of Oxadiazolo-s-triazine Derivatives

Mishra, Singh, & Wahab (2000) examined the antifungal activity of N(1)- and N(3)-(4-fluorophenyl) ureas and their cyclocondensation products with ethyl chloroformate and CS(2)/KOH to yield 2-aryl-6-(4-fluorophenyl)-1,3,4-oxadiazolo[3,2-a]-s-triazine-5,7-diones and their 5-thioxo-7-ones, comparing their fungitoxic action against A. niger and F. oxyporum with Dithane M-45.

Propiedades

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(2-chloroethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClFN2O/c10-7-2-1-6(5-8(7)12)14-9(15)13-4-3-11/h1-2,5H,3-4H2,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYFIIHRZZKMDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NCCCl)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide;dihydrochloride](/img/structure/B2585257.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2585262.png)

![2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2585263.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid](/img/structure/B2585267.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2585275.png)

![1-(4-methylbenzoyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2585277.png)

![2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2585279.png)